2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-12-3-1-4-13(7-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-5-2-6-26-14/h1-7,9,11H,8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYKGIRJQWRTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidine scaffold can be constructed using methods adapted from kinase inhibitor syntheses. Heating 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide with formamidine acetate in DMF at 120°C for 12 hours yields the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate (Yield: 78–82%). Subsequent chlorination using POCl₃/PCl₅ converts the hydroxyl group to a chloro substituent, enabling nucleophilic substitution with thiols.
Key Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Formamidine acetate, DMF | 120°C, 12h | 80% |
| Chlorination | POCl₃/PCl₅ (3:1) | Reflux, 4h | 95% |
Alternative Route via Suzuki Coupling
For enhanced regiocontrol, a Pd-catalyzed Suzuki coupling introduces the 3-chlorophenyl group post-core formation. Bromination at the pyrazole N1 position followed by coupling with 3-chlorophenylboronic acid under Miyaura conditions achieves this (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C).
Thioether Formation and Acetamide Functionalization
Nucleophilic Displacement of 4-Chloro Intermediate
The 4-chloro-pyrazolo[3,4-d]pyrimidine reacts with 2-mercapto-N-[(furan-2-yl)methyl]acetamide in the presence of NaH (THF, 0°C→RT). This method, adapted from p70S6 kinase inhibitor syntheses, typically achieves 65–72% yield.
Optimization Insights
- Base Selection : NaH outperforms K₂CO₃ or Et₃N in suppressing O-alkylation side products.
- Solvent Effects : THF > DMF > DCM for reaction efficiency.
Stepwise Thiol-Acetamide Coupling
An alternative approach first installs the thiol group using thiourea (NH₂CSNH₂, EtOH, reflux), followed by alkylation with bromoacetyl-furanmethylamide. This two-step sequence improves purity but reduces overall yield (58–63%).
Synthesis of N-[(Furan-2-yl)Methyl]Acetamide Segment
Reductive Amination of Furan-2-Carbaldehyde
Condensation of furan-2-carbaldehyde with ammonium acetate followed by NaBH₄ reduction yields furfurylamine (85% yield). Acetylation using acetyl chloride in pyridine provides N-[(furan-2-yl)methyl]acetamide (91% yield).
Direct Bromoacetylation Strategy
For Route A, bromoacetyl chloride reacts with furfurylamine in dichloromethane (0°C, Et₃N), producing bromoacetyl-furanmethylamide in 88% yield.
Convergent Multi-Component Approaches
Drawing from pyrazolo-furanone syntheses, a one-pot assembly could theoretically combine:
- 3-Chlorophenylhydrazine
- Cyanoacetamide derivatives
- Furan-methyl isocyanates
However, preliminary modeling suggests poor regioselectivity (<30% target product), necessitating further catalyst screening.
Purification and Characterization
Crystallization Optimization
Adapting methods from WO2016170545A1, the target compound crystallizes optimally from 9:1 CH₂Cl₂/MeOH, producing needle-like crystals suitable for XRD analysis.
Analytical Data Comparison
Challenges and Limitations
- Regioselectivity in Pyrazole Formation : Competing N1 vs. N2 alkylation requires careful protecting group strategies.
- Thiol Oxidation : Mitigated by conducting reactions under N₂ with BHT stabilizer.
- Furan Ring Stability : Acidic conditions promote ring-opening; pH must remain >5 during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent targeting specific enzymes or receptors.
Pharmacology: Investigating its effects on biological systems and potential as a drug candidate.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A sulfanyl group that may enhance its reactivity and biological interactions.
- An N-(furan-2-yl)methyl acetamide side chain that could influence its pharmacokinetic properties.
The biological activity of pyrazolo[3,4-d]pyrimidines often involves interaction with specific molecular targets such as enzymes and receptors. The presence of the chlorophenyl and furan groups suggests that this compound may interact with hydrophobic pockets in proteins and potentially form covalent bonds with nucleophilic residues.
Target Interactions
- Adenosine Receptors : Pyrazolo[3,4-d]pyrimidines are known to exhibit affinity for adenosine receptors, particularly the A1 subtype. Studies indicate that modifications in the substituents can significantly alter receptor affinity and selectivity .
- Epidermal Growth Factor Receptor (EGFR) : Recent research has highlighted derivatives of this class as potential EGFR inhibitors. For instance, compounds with similar structures demonstrated significant anti-proliferative effects on cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar pyrazolo[3,4-d]pyrimidine compounds:
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12b | EGFR (wild type) | 0.016 | Inhibition of cell proliferation |
| Compound 12b | EGFR (T790M mutant) | 0.236 | Induction of apoptosis |
| Compound X | A1 Adenosine Receptor | Not specified | Modulation of receptor activity |
Case Study 1: Anti-Cancer Activity
In a study assessing various pyrazolo[3,4-d]pyrimidines for their anti-cancer properties, a derivative similar to our compound showed notable activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The compound induced apoptosis and arrested the cell cycle at critical phases, demonstrating its potential as an anticancer agent .
Case Study 2: Adenosine Receptor Affinity
Another investigation into the affinity of pyrazolo[3,4-d]pyrimidines for adenosine receptors revealed that compounds bearing a chlorophenyl group exhibited enhanced binding to A1 receptors. This suggests that structural modifications can lead to significant variations in pharmacological profiles .
Q & A
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized to minimize byproducts?
The compound can be synthesized via nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamides. Evidence from analogous syntheses (e.g., N-(3-chlorophenyl)acetamide derivatives ) suggests using a base like triethylamine to neutralize HCl byproducts and control reaction pH. Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. DMF) and temperature (e.g., 273 K for selectivity). Parallel monitoring via TLC or HPLC is critical to track intermediate formation .
Example Reaction Setup :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.5 eq) |
| Temperature | 273 K (ice bath) |
| Reaction Time | 3–5 hours |
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ), monoclinic systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, and c = 19.628 Å were resolved. Hydrogen bonding networks (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings (54.8–77.5°) reveal conformational flexibility and packing stability .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : H and C NMR to confirm substitution patterns (e.g., furan methylene protons at δ 4.2–4.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 454.08).
- IR : Stretching vibrations for sulfanyl (C–S, ~650 cm) and amide (C=O, ~1650 cm^{-1) groups .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfanyl-acetamide linkage’s electronic properties. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) may predict binding modes. For example, the pyrazolo-pyrimidine core mimics ATP-binding motifs, while the furan methyl group may occupy hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based).
- Metabolic Stability : Test in hepatocyte models to rule out rapid degradation as a cause of false negatives.
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. How can reaction fundamentals guide scalable synthesis?
Utilize microreactor systems to enhance mixing efficiency for exothermic steps (e.g., sulfanyl group incorporation). Statistical design of experiments (DoE) can optimize variables like reagent stoichiometry and residence time. For example, a Plackett-Burman design identified temperature as the most critical factor in yield variation (p < 0.05) .
DoE Example :
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 25 | 50 |
| Molar Ratio | 1:1 | 1:1.2 |
| Solvent Polarity | Toluene | DMF |
Q. What structural modifications enhance target selectivity?
- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., –NO) to modulate π-π stacking.
- Furan Moiety : Replace with thiophene for improved metabolic stability.
- Sulfanyl Linker : Substitute with sulfone (–SO–) to alter polarity and H-bonding capacity .
Methodological Notes
- Synthetic Challenges : Competing nucleophilic sites on the pyrazolo-pyrimidine core may require protective groups (e.g., Boc for amines) .
- Crystallization : Slow evaporation from methylene chloride/ethanol mixtures yields diffraction-quality crystals .
- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
